molecular formula C11H12FN3O2S B10967573 N-(1-ethyl-1H-pyrazol-3-yl)-2-fluorobenzenesulfonamide

N-(1-ethyl-1H-pyrazol-3-yl)-2-fluorobenzenesulfonamide

Cat. No.: B10967573
M. Wt: 269.30 g/mol
InChI Key: KCNYKECXUYWIJF-UHFFFAOYSA-N
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Description

N-(1-ETHYL-1H-PYRAZOL-3-YL)-2-FLUOROBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a fluorobenzene sulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-1H-PYRAZOL-3-YL)-2-FLUOROBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Ethylation of the pyrazole ring: The pyrazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide formation: The ethylated pyrazole is reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(1-ETHYL-1H-PYRAZOL-3-YL)-2-FLUOROBENZENE-1-SULFONAMIDE may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-1H-PYRAZOL-3-YL)-2-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1-ETHYL-1H-PYRAZOL-3-YL)-2-FLUOROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial agents.

    Biological Studies: The compound is studied for its potential inhibitory effects on enzymes and proteins.

    Chemical Biology: It serves as a probe for studying sulfonamide interactions with biological targets.

    Industrial Applications: The compound is used in the synthesis of other complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-1H-PYRAZOL-3-YL)-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ETHYL-1H-PYRAZOL-3-YL)-2-FLUOROBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzene sulfonamide moiety enhances its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

N-(1-ethylpyrazol-3-yl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C11H12FN3O2S/c1-2-15-8-7-11(13-15)14-18(16,17)10-6-4-3-5-9(10)12/h3-8H,2H2,1H3,(H,13,14)

InChI Key

KCNYKECXUYWIJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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